molecular formula C15H13N5O3S B12580675 6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole CAS No. 216376-08-8

6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole

Cat. No.: B12580675
CAS No.: 216376-08-8
M. Wt: 343.4 g/mol
InChI Key: RJPIDKRHTMYYGC-UHFFFAOYSA-N
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Description

6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles and triazines This compound is characterized by the presence of an ethoxy group, a nitrophenyl group, and a triazene moiety attached to a benzothiazole ring

Preparation Methods

The synthesis of 6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the Triazene Group: The triazene group can be introduced by reacting the benzothiazole derivative with a diazonium salt derived from 4-nitroaniline.

    Ethoxylation: The final step involves the ethoxylation of the compound using ethyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include amino derivatives, substituted benzothiazoles, and various oxidized products.

Scientific Research Applications

6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. The nitrophenyl group can also undergo redox cycling, generating reactive oxygen species that induce oxidative stress in cancer cells.

Comparison with Similar Compounds

Similar compounds to 6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole include other benzothiazole derivatives and triazene compounds. Some examples are:

    2-Amino-6-ethoxybenzothiazole: Lacks the triazene and nitrophenyl groups, making it less versatile in terms of chemical reactivity.

    4-Nitrophenyltriazene:

    6-Ethoxy-2-[3-(4-methoxyphenyl)triaz-1-en-1-yl]-1,3-benzothiazole: Similar structure but with a methoxy group instead of a nitro group, which may alter its biological activity and chemical reactivity.

Properties

CAS No.

216376-08-8

Molecular Formula

C15H13N5O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]-4-nitroaniline

InChI

InChI=1S/C15H13N5O3S/c1-2-23-12-7-8-13-14(9-12)24-15(16-13)18-19-17-10-3-5-11(6-4-10)20(21)22/h3-9H,2H2,1H3,(H,16,17,18)

InChI Key

RJPIDKRHTMYYGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N=NNC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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